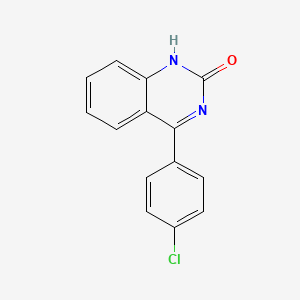

4-(4-Chlorophenyl)quinazolin-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Chlorophenyl)quinazolin-2-ol is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .

準備方法

The synthesis of 4-(4-Chlorophenyl)quinazolin-2-ol typically involves the reaction of 4-chloroaniline with anthranilic acid, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

4-(4-Chlorophenyl)quinazolin-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of dihydroquinazoline derivatives.

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with enhanced biological activities.

Biology: The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy. It has shown promising results in inhibiting the growth of certain cancer cell lines.

作用機序

The mechanism of action of 4-(4-Chlorophenyl)quinazolin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation of cancer cells and induce apoptosis (programmed cell death). Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

類似化合物との比較

4-(4-Chlorophenyl)quinazolin-2-ol can be compared with other quinazoline derivatives, such as:

Erlotinib: A well-known anticancer drug that targets the epidermal growth factor receptor (EGFR) tyrosine kinase.

Gefitinib: Another anticancer agent that inhibits EGFR and is used in the treatment of non-small cell lung cancer.

Prazosin: An alpha-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.

While these compounds share a common quinazoline core, this compound is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct biological activities .

生物活性

4-(4-Chlorophenyl)quinazolin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology, antimicrobial research, and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused bicyclic structure containing nitrogen. Its molecular formula is C10H8ClN3O, and it has a molecular weight of approximately 223.64 g/mol. The presence of the chlorophenyl group enhances its lipophilicity and potential receptor interactions.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. It acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. Studies have shown that derivatives of quinazoline can inhibit EGFR autophosphorylation effectively, leading to reduced tumor growth.

Table 1: Anticancer Activity Data

The compound has been evaluated against several cancer cell lines, demonstrating significant antiproliferative activity with IC50 values in the low micromolar range. In particular, studies have shown that it can induce apoptosis in cancer cells by disrupting cell cycle progression at the G1 phase.

Antimicrobial Activity

Quinazoline derivatives, including this compound, have also been investigated for their antimicrobial properties. A study focusing on its effects on unicellular cyanobacteria revealed that it inhibited growth with an EC50 value of 1.93 mg/L, indicating potential applications in controlling harmful algal blooms.

Table 2: Antimicrobial Activity Data

The mechanism underlying its antimicrobial activity involves oxidative stress induction and disruption of photosystem II electron transport, leading to cell death.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.

- Oxidative Stress Induction : In microbial systems, it triggers oxidative stress responses that impair cellular functions.

Case Studies

Case Study 1: Antitumor Activity

A series of quinazoline derivatives were synthesized and evaluated for their anticancer effects against various cell lines. The study demonstrated that modifications at the C-6 position significantly enhanced EGFR inhibitory activity compared to parent compounds, establishing a structure-activity relationship relevant for drug design .

Case Study 2: Environmental Impact

The effects of this compound on aquatic ecosystems were assessed through bioassays with Microcystis aeruginosa. Results indicated significant growth inhibition linked to oxidative stress mechanisms, raising concerns about its environmental persistence and toxicity .

特性

IUPAC Name |

4-(4-chlorophenyl)-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-14(18)17-13/h1-8H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJVJFHQHJZAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。